molecular formula C10H13ClN2O2S2 B13005166 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B13005166
M. Wt: 292.8 g/mol
InChI Key: RXJRQOBZUSHYMV-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a piperidin-1-ylsulfonyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol typically involves the functionalization of a pyridine ring. One common method includes the nucleophilic substitution of a chlorinated pyridine derivative with a piperidin-1-ylsulfonyl group. The thiol group can be introduced through subsequent reactions involving thiolation agents.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(morpholin-4-ylsulfonyl)pyridine-4-thiol
  • 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol

Uniqueness

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C10H13ClN2O2S2

Molecular Weight

292.8 g/mol

IUPAC Name

3-chloro-5-piperidin-1-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C10H13ClN2O2S2/c11-8-6-12-7-9(10(8)16)17(14,15)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,16)

InChI Key

RXJRQOBZUSHYMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

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